molecular formula C20H20ClNO2 B5065958 8-[4-(4-chlorophenoxy)butoxy]-2-methylquinoline

8-[4-(4-chlorophenoxy)butoxy]-2-methylquinoline

Cat. No.: B5065958
M. Wt: 341.8 g/mol
InChI Key: BXRAFZMNPMLERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[4-(4-chlorophenoxy)butoxy]-2-methylquinoline is an organic compound with the molecular formula C20H20ClNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(4-chlorophenoxy)butoxy]-2-methylquinoline typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-(4-chlorophenoxy)butanol and 2-methylquinoline.

    Reaction Conditions: The 4-(4-chlorophenoxy)butanol is reacted with 2-methylquinoline under basic conditions, often using a strong base like sodium hydride or potassium carbonate.

    Solvent: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Temperature: The reaction mixture is heated to a temperature range of 80-120°C to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

8-[4-(4-chlorophenoxy)butoxy]-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

8-[4-(4-chlorophenoxy)butoxy]-2-methylquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-[4-(4-chlorophenoxy)butoxy]-2-methylquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 8-[4-(2-bromo-4-chlorophenoxy)butoxy]quinoline
  • 8-[4-(4-fluorophenoxy)butoxy]quinoline
  • 8-[4-(4-methylphenoxy)butoxy]quinoline

Uniqueness

8-[4-(4-chlorophenoxy)butoxy]-2-methylquinoline is unique due to the presence of the 4-chlorophenoxy group, which imparts specific chemical and biological properties

Properties

IUPAC Name

8-[4-(4-chlorophenoxy)butoxy]-2-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO2/c1-15-7-8-16-5-4-6-19(20(16)22-15)24-14-3-2-13-23-18-11-9-17(21)10-12-18/h4-12H,2-3,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRAFZMNPMLERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCCCOC3=CC=C(C=C3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.